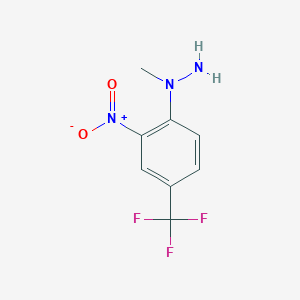
Pyridine, 3-(3-ethenyloxiranyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Vinyl-2-oxiranyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and an oxirane (epoxide) ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Vinyl-2-oxiranyl)pyridine typically involves the reaction of pyridine derivatives with vinyl and oxirane precursors. One common method involves the cycloaddition of 1-azadienes with vinyl epoxides under specific reaction conditions. For instance, the reaction can be catalyzed by transition metals such as palladium or nickel, often in the presence of ligands and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 3-(3-Vinyl-2-oxiranyl)pyridine may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Vinyl-2-oxiranyl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of diols from the epoxide ring.
Reduction: Formation of ethyl-substituted pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with pyridine-based structures.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The epoxide ring is particularly reactive, undergoing ring-opening reactions with nucleophiles to form β-amino alcohols. The pyridine ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Oxiranyl-pyridine: Similar structure but with the oxirane ring at a different position.
3-Vinylpyridine: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
Styrene oxide: Contains an oxirane ring but lacks the pyridine ring.
Uniqueness
3-(3-Vinyl-2-oxiranyl)pyridine is unique due to the combination of the vinyl and oxirane groups on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of complex molecules and materials .
Properties
CAS No. |
119875-67-1 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |
InChI Key |
ZTMKEYXIGNYEBF-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
Canonical SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
Synonyms |
Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















